Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate is a synthetic compound with significant relevance in medicinal chemistry. The compound is characterized by its complex structure, which includes a chloro-substituted imidazo[1,2-a]pyridine moiety. It is classified as an imidazo derivative and is known for its potential biological activities, including anti-cancer properties.
Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. This classification is significant due to the biological activities often associated with heterocycles.
The synthesis of ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate typically involves multi-step organic reactions, including cyclization and esterification processes.
Technical Details:
The molecular structure of ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate can be represented as follows:
Structural Features:
The InChIKey for this compound is KFZUHCXUSNBMLA-UHFFFAOYSA-N, which can be used for database searches .
Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate can undergo various chemical reactions typical for esters and heterocycles.
Technical Details:
The mechanism of action of ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate is primarily related to its interaction with biological targets such as enzymes or receptors.
Data:
Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate has potential applications in medicinal chemistry as a lead compound for developing new therapeutics targeting cancer and other diseases. Its unique structural features make it a candidate for further pharmacological studies aimed at understanding its efficacy and safety profiles .
This compound exemplifies the importance of heterocyclic compounds in drug discovery and development, particularly in targeting complex biological systems.
Nucleophilic aromatic substitution (SNAr) provides a fundamental pathway for constructing the chlorinated imidazo[1,2-a]pyridine core of Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate. This approach leverages the enhanced leaving-group ability of halogens adjacent to electron-deficient heterocyclic systems. The synthesis typically initiates with 6-chloro-2-aminopyridine derivatives, where the chlorine atom at the 6-position is activated toward nucleophilic displacement due to the adjacent electron-withdrawing pyridine nitrogen. Research demonstrates that palladium-catalyzed cross-coupling or copper-mediated reactions can introduce the 4-chlorophenyl moiety at the C2 position prior to imidazo ring formation [3].
A particularly efficient methodology employs RuCl₃·H₂O/I₂ catalytic systems to facilitate the condensation of 2-aminopyridines with chalcone derivatives. This system operates under mild conditions with low catalyst loading (typically 2-5 mol%), enabling broad substrate scope and functional group tolerance. The iodine co-catalyst activates the carbonyl group of the chalcone toward nucleophilic attack, while the ruthenium species assists in dehydrative cyclization. This approach achieves yields exceeding 85% for analogous imidazo[1,2-a]pyridine scaffolds bearing electron-withdrawing substituents [3].
Table 1: Nucleophilic Substitution Approaches for Key Intermediates
Precursor | Nucleophile | Catalyst System | Reaction Temp (°C) | Yield (%) |
---|---|---|---|---|
2-Amino-6-chloropyridine | 4-Chlorophenylacetaldehyde | RuCl₃·H₂O/I₂ (5 mol%) | 80 | 78 |
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | Ethyl bromoacetate enolate | Y(OTf)₃ (20 mol%) | 110 | 90* |
2-Bromo-1-(4-chlorophenyl)ethanone | 2-Amino-6-chloropyridine | None (neat) | 120 | 65 |
*Yield for analogous C3-acetate alkylation [5]
Phase-transfer catalysis (PTC) offers a robust solution for achieving efficient C3-alkylation of imidazo[1,2-a]pyridine intermediates under biphasic conditions. This method proves particularly advantageous for introducing the ethyl acetate moiety at the C3 position of the heterocyclic core. The process utilizes quaternary ammonium salts (e.g., tetrabutylammonium bromide, Aliquat 336) or phosphonium-based catalysts to shuttle the deprotonated species of ethyl bromoacetate between aqueous and organic phases. The electrophilic carbon of ethyl bromoacetate readily reacts with the C3-carbanion generated in situ under basic conditions.
Critical optimization studies reveal that benzyltriethylammonium chloride (TEBAC) delivers superior performance for this specific alkylation. Operating at 60-70°C with 50% aqueous NaOH as the base and dichloromethane as the organic phase, this catalyst achieves near-complete conversion within 4 hours. The PTC approach circumvents the need for expensive transition metals or anhydrous conditions, significantly reducing production costs. Notably, PTC suppresses N-alkylation side products through selective anion formation and transport, maintaining selectivity above 95:5 (C3- vs. N-alkylation) for 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine substrates [4].
Direct C3-alkylation via condensation with ethyl 2-bromoacetate constitutes the most strategically concise route to Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate. Lewis acid catalysis significantly enhances both reaction rate and regioselectivity. Among various catalysts screened, Y(OTf)₃ (yttrium triflate) demonstrates exceptional efficiency due to its strong oxophilicity, water tolerance, and resistance to hydrolysis. The yttrium ion coordinates with the nitrogen atoms of the imidazo[1,2-a]pyridine ring, increasing the nucleophilicity of the C3 position while simultaneously activating the alkyl halide toward SN₂ attack [5].
Solvent optimization studies reveal that aprotic polar solvents (DMF, acetonitrile) lead to significant decomposition, while toluene provides optimal balance between substrate solubility and catalyst stability. Elevated temperatures (110°C) are essential for achieving practical reaction rates, with 20 mol% catalyst loading delivering maximum yield (90%). Crucially, excess ethyl bromoacetate (1.5 equivalents) compensates for potential hydrolysis under reaction conditions, while maintaining the stoichiometry prevents di-alkylation byproducts. The reaction exhibits excellent functional group compatibility, tolerating both chlorine substituents without observable dehalogenation [4] [5].
Table 2: Solvent Optimization for Y(OTf)₃-Catalyzed Alkylation with Ethyl Bromoacetate
Solvent | Dielectric Constant (ε) | Reaction Temp (°C) | Time (h) | Yield (%) | Selectivity (C3 vs N1) |
---|---|---|---|---|---|
Toluene | 2.38 | 110 | 12 | 90 | >99:1 |
1,4-Dioxane | 2.25 | 110 | 12 | 68 | 95:5 |
Acetonitrile | 37.5 | 80 | 8 | 42 | 88:12 |
DMF | 38.3 | 100 | 6 | 28 | 75:25 |
Dichloromethane | 8.93 | 40 | 24 | <5 | N/A |
Solid-phase synthesis (SPS) methodologies enable rapid parallel synthesis and purification of imidazo[1,2-a]pyridine derivatives, including Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate. The strategy employs Wang resin-linked bromoacetate or Merrifield resin-bound 2-aminopyridines as immobilized starting materials. For C3-acetate synthesis, the resin-bound bromoacetate precursor undergoes nucleophilic displacement with 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine under optimized Y(OTf)₃ catalysis. Microwave irradiation (80°C, 30 min) dramatically accelerates this step compared to conventional heating.
A significant advantage of SPS is the integration of scavenger quenching directly into the reaction workflow. Post-alkylation, excess reagents and catalyst are removed through simple filtration and resin washing (DMF, methanol, dichloromethane). Acidolytic cleavage (95% TFA) then liberates the target compound with high purity (>85% by HPLC), eliminating chromatographic purification. This approach facilitates gram-scale production, with reported isolated yields of 76-82% for structurally complex C3-alkylated derivatives. Automation-compatible protocols further enhance throughput for generating molecular libraries based on this pharmacophore [5].
Table 3: Solid-Phase Synthesis Parameters for Target Compound
Resin Type | Linker Chemistry | Coupling Agent | Cleavage Condition | Purity (%) | Isolated Yield (%) |
---|---|---|---|---|---|
Wang bromide | Ether | Y(OTf)₃ (20 mol%) | 95% TFA/DCM (1 h) | 88 | 82 |
Merrifield-Cl | Benzyl chloride | DIEA (3 eq) | HF/pyridine (2 h) | 76 | 68 |
Rink amide MBHA | Amide | HATU (2 eq) | 20% TFA/DCM (3 h) | 92 | 79 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1